molecular formula C9H11NO3 B1265617 3-Amino-3-(2-hydroxyphenyl)propanoic acid CAS No. 5678-46-6

3-Amino-3-(2-hydroxyphenyl)propanoic acid

Cat. No.: B1265617
CAS No.: 5678-46-6
M. Wt: 181.19 g/mol
InChI Key: BMUFWTKVAWBABX-UHFFFAOYSA-N
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Description

3-Amino-3-(2-hydroxyphenyl)propanoic acid: is a β-amino acid comprising propionic acid with amino and 2-hydroxyphenyl groups attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(2-hydroxyphenyl)propanoic acid typically involves the reaction of malonic acid with 2-hydroxybenzaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(2-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Chemistry

3-Amino-3-(2-hydroxyphenyl)propanoic acid serves as a crucial building block in organic synthesis. Its versatile chemical reactivity allows it to undergo various reactions, making it valuable for creating complex organic molecules.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts hydroxyl to ketone/aldehydePotassium permanganate, Chromium trioxide
ReductionReduces carboxylic acid to alcoholLithium aluminum hydride, Sodium borohydride
SubstitutionAmino group participates in nucleophilic substitutionAmines, thiols

These reactions demonstrate the compound's utility in synthesizing derivatives with potential applications in pharmaceuticals and fine chemicals.

Biological Research

In biological contexts, this compound has been studied for its role in metabolic pathways and interactions with enzymes. It may act as a substrate for specific enzymes, leading to the formation of biologically active metabolites that influence cellular processes.

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, derivatives have been tested against non-small cell lung cancer (NSCLC) cell lines (A549), showing significant cytotoxicity and reduced cell migration.

Case Study: Anticancer Activity of Derivatives

In a study evaluating various derivatives:

  • Compound 20 exhibited an IC50 value of 15 µM and reduced cell migration by 50%.
  • Compound 22 showed an IC50 value of 20 µM but had no significant effect on cell migration.

Table 2: Anticancer Activity of Derivatives

Compound IDIC50 (µM)Effect on Cell Migration
Compound 2015Reduced by 50%
Compound 2220No significant effect

These findings suggest that the compound and its derivatives warrant further exploration for therapeutic applications in cancer treatment.

Antioxidant Properties

The antioxidant properties of this compound have also been investigated. In vitro assays demonstrated that certain derivatives could effectively scavenge free radicals, indicating potential protective effects against oxidative stress.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its chirality is particularly valuable in the production of chiral drugs, which are increasingly important in modern medicine.

Mechanism of Action

The mechanism of action of 3-amino-3-(2-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by generating reactive oxygen species and activating caspase pathways .

Comparison with Similar Compounds

    3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure but with the hydroxy group at the 4-position.

    3-(2-Hydroxyphenyl)propionic acid: Lacks the amino group but shares the hydroxyphenyl moiety. It is used as a growth substrate for various strains of E.

Uniqueness: 3-Amino-3-(2-hydroxyphenyl)propanoic acid is unique due to the presence of both amino and hydroxy groups at specific positions, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

3-Amino-3-(2-hydroxyphenyl)propanoic acid, also known as L-β-Homo-β-(2-hydroxyphenyl)glycine, is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by recent research findings and case studies.

1. Chemical Structure and Properties

The compound features a phenolic moiety, which is significant for its biological activity. The hydroxyl group on the aromatic ring enhances its potential for various interactions with biological targets, making it a candidate for drug development.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives against multidrug-resistant pathogens:

  • Synthesis and Screening : A series of derivatives were synthesized and screened against the ESKAPE group pathogens, which are known for their high levels of antibiotic resistance. The derivatives exhibited varying degrees of antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Minimum Inhibitory Concentration (MIC) : Notably, some derivatives showed potent activity with MIC values ranging from 1 to 8 µg/mL against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (0.5–2 µg/mL). The activity against Gram-negative pathogens was less pronounced but still significant .
CompoundPathogenMIC (µg/mL)
Derivative 14MRSA1-8
Derivative 16VRE0.5-2
Derivative 37E. coli16

3. Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cell Viability Studies : Compounds derived from this compound were tested against A549 non-small cell lung cancer cells. Certain derivatives demonstrated a reduction in cell viability by up to 50%, indicating significant cytotoxic effects .
  • Mechanism of Action : The compounds were noted to suppress cell migration in vitro, suggesting potential applications in preventing metastasis in cancer treatment .
CompoundCell LineIC50 (µM)
Compound 20A54912.0
DoxorubicinA5492.29

4. Antioxidant Activity

The antioxidant properties of the compound are crucial for its therapeutic potential:

  • DPPH Radical Scavenging Assay : The most promising derivative exhibited potent antioxidant activity in scavenging DPPH radicals, which is indicative of its ability to mitigate oxidative stress .
CompoundDPPH Scavenging Activity (%)
Compound 2085%
Control (Ascorbic Acid)90%

5. Case Studies

Several case studies have been conducted to evaluate the efficacy of these compounds:

  • Study on Multidrug Resistance : A study highlighted the effectiveness of certain derivatives against drug-resistant strains of Candida auris, showcasing their potential as antifungal agents .
  • Comparative Analysis : In a comparative study with standard chemotherapeutics like doxorubicin and cisplatin, some derivatives showed comparable or superior activity against cancer cell lines .

Properties

IUPAC Name

3-amino-3-(2-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(5-9(12)13)6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUFWTKVAWBABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972230
Record name 3-Amino-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5678-46-6
Record name Hydrocinnamic acid, beta-amino-o-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005678466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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